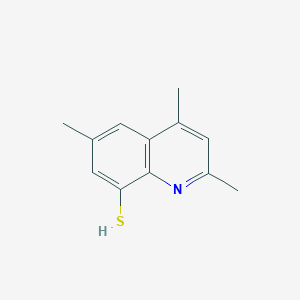
2,4,6-Trimethylquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core substituted with three methyl groups at positions 2, 4, and 6, and a thiol group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing the quinoline core .
In the case of this compound, a typical synthetic route might involve the reaction of 2,4,6-trimethylaniline with sulfur-containing reagents under controlled conditions. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent-free conditions, and environmentally benign protocols. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Thiolating agents like thiourea or sodium hydrosulfide are used for introducing the thiol group.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: :
Properties
CAS No. |
55487-73-5 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2,4,6-trimethylquinoline-8-thiol |
InChI |
InChI=1S/C12H13NS/c1-7-4-10-8(2)6-9(3)13-12(10)11(14)5-7/h4-6,14H,1-3H3 |
InChI Key |
WSJKJCCUMSLLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)S)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


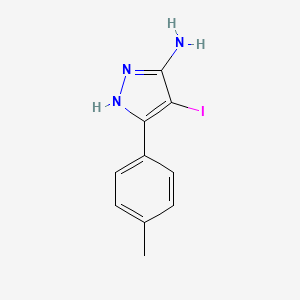


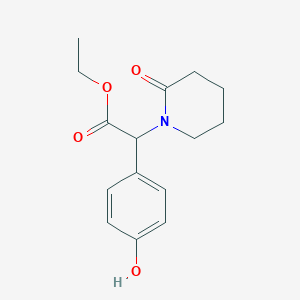

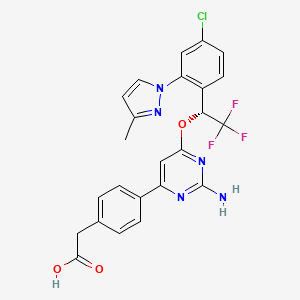
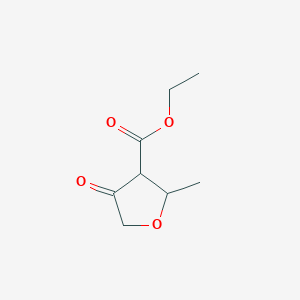
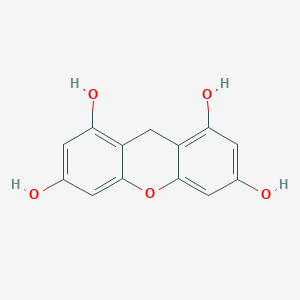
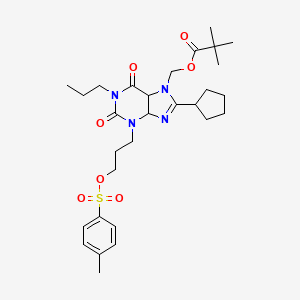
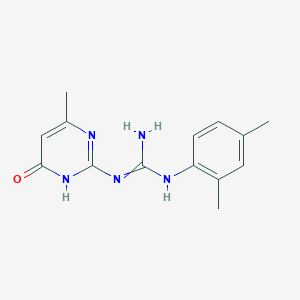
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
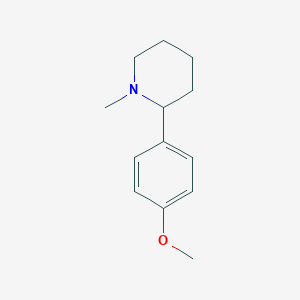
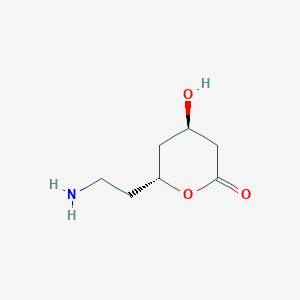
![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)
